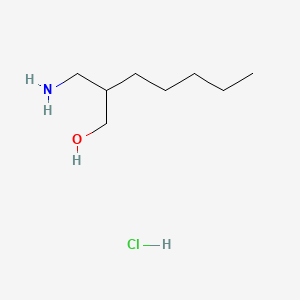
2-(Aminomethyl)heptan-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)heptan-1-olhydrochloride is a chemical compound with the molecular formula C8H20ClNO It is a derivative of heptanol, featuring an aminomethyl group attached to the second carbon and a hydrochloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)heptan-1-olhydrochloride typically involves the reaction of heptanal with ammonia and hydrogen in the presence of a catalyst to form 2-(Aminomethyl)heptan-1-ol. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Commonly used catalysts include palladium or platinum.
Solvent: Reactions are often carried out in solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the efficiency of the hydrogenation step.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)heptan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Parent alcohols.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
2-(Aminomethyl)heptan-1-olhydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)heptan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Aminomethyl)hexan-1-olhydrochloride
- 2-(Aminomethyl)octan-1-olhydrochloride
- 2-(Aminomethyl)pentan-1-olhydrochloride
Uniqueness
2-(Aminomethyl)heptan-1-olhydrochloride is unique due to its specific chain length and the position of the aminomethyl group. This structural configuration imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C8H20ClNO |
|---|---|
Poids moléculaire |
181.70 g/mol |
Nom IUPAC |
2-(aminomethyl)heptan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H19NO.ClH/c1-2-3-4-5-8(6-9)7-10;/h8,10H,2-7,9H2,1H3;1H |
Clé InChI |
MVYHAXMEEAEUBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CN)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


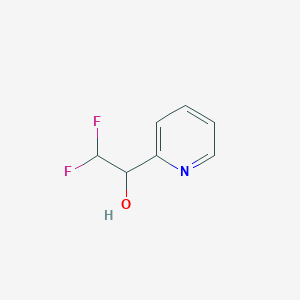
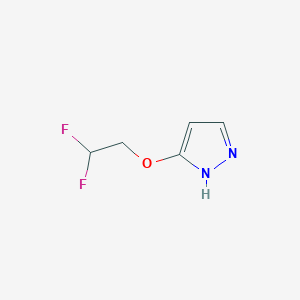
![N-[(1R,2R)-2-aminocyclohexyl]-8-bromo-1,6-naphthyridine-2-carboxamidehydrochloride](/img/structure/B13558893.png)


![(2S)-3-(7-chloro-1-benzothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13558920.png)
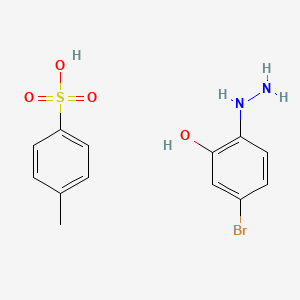
![4-[(1R)-1-Amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol](/img/structure/B13558945.png)

![1-Thia-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13558952.png)
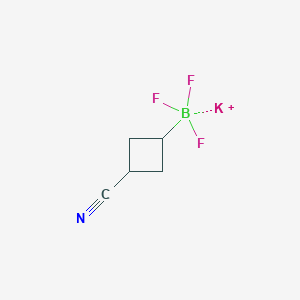


![2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13558976.png)
